molecular formula C13H11Cl2NO B1308732 5-Chloro-2-(4-chloro-3-methylphenoxy)aniline CAS No. 90207-16-2

5-Chloro-2-(4-chloro-3-methylphenoxy)aniline

Cat. No.: B1308732
CAS No.: 90207-16-2
M. Wt: 268.13 g/mol
InChI Key: VPFGSPAWSNTXNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(4-chloro-3-methylphenoxy)aniline, also known as CMPXA, is a chlorinated aniline derivative that has been studied extensively in recent years due to its potential applications in a variety of scientific research fields. CMPXA has been found to be an effective catalyst for a range of chemical reactions, and is also a useful intermediate for the synthesis of other compounds. Additionally, CMPXA has been shown to have a number of biochemical and physiological effects, making it a useful tool for biochemistry and medical research.

Scientific Research Applications

Synthesis and Characterization

Synthesis Approaches and Yields
The chemical compound has been a subject of interest in the synthesis of various derivatives, showcasing methodologies to achieve high yields and product quality. For instance, the synthesis process involving 2-chloro-4-aminophenol and perfluoro-vinyl-perfluoro-methyl ether resulted in a substantial overall yield of 72.0%, marking the compound's efficiency in chemical synthesis processes (Wen Zi-qiang, 2007). Similarly, the practical synthesis of 3-chloro-4-(3-fluorobenzyloxy) aniline was achieved with an 82% overall yield, signifying the compound's practicality in industrial production due to its robustness and less waste burden (Zhang Qingwen, 2011).

Characterization and Chemical Behavior
The compound's derivatives have been characterized and examined through various spectroscopic techniques, ensuring the accuracy of the synthesis and understanding of the chemical behavior. For instance, the synthesis of new pyrazoline compounds derived from azo-benzaldehyde involved detailed spectroscopic techniques like FT-IR, NMR, and 13C-DEPT-135 spectra, providing deep insights into the structural and chemical properties of the derivatives (A. Hussein, 2014).

Environmental and Biological Applications

Adsorption and Environmental Purification
The compound's chloro derivatives are significant in environmental applications, particularly in adsorption processes for purifying contaminants. Research on the adsorption of chloro derivatives of aniline on halloysite adsorbents, using inverse liquid chromatography, demonstrates their effectiveness in treating toxic compounds in wastewater, highlighting their environmental significance (P. Słomkiewicz et al., 2017).

Biological Activities and Pharmaceutical Applications
The compound and its derivatives show promising biological activities, as seen in the synthesis and evaluation of oxadiazole derivatives. These derivatives exhibited significant analgesic and anti-inflammatory activities in rodent studies, underscoring their potential in medicinal chemistry (D. Dewangan et al., 2015). Furthermore, the sulfonamide and carbamate derivatives of the compound were synthesized and showed excellent antimicrobial activity against various bacterial strains, indicating its applicability in developing antimicrobial agents (C. N. Raju & Paandreti Vedavathi, 2016).

Properties

IUPAC Name

5-chloro-2-(4-chloro-3-methylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO/c1-8-6-10(3-4-11(8)15)17-13-5-2-9(14)7-12(13)16/h2-7H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFGSPAWSNTXNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101238067
Record name 5-Chloro-2-(4-chloro-3-methylphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101238067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90207-16-2
Record name 5-Chloro-2-(4-chloro-3-methylphenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90207-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(4-chloro-3-methylphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101238067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-(4-chloro-m-tolyloxy)-aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.